
2,2-Dimethyl-1,3-propanediamine
Overview
Description
2,2-Dimethyl-1,3-propanediamine is a useful research compound. Its molecular formula is C5H14N2 and its molecular weight is 102.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17719. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
H2NCH2C(CH3)2CH2NH2H_2NCH_2C(CH_3)_2CH_2NH_2H2NCH2C(CH3)2CH2NH2
. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
It’s known that the compound can form complexes with transition metals . This suggests that it may interact with its targets by coordinating with metal ions, potentially altering the function of metalloproteins or metal-dependent enzymes.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Dimethylpropane-1,3-diamine is currently limited. Its physical properties such as a boiling point of 152-154 °c (lit) and a density of 0.851 g/mL at 25 °C (lit.) can influence its pharmacokinetic behavior.
Biological Activity
2,2-Dimethyl-1,3-propanediamine (also known as neopentyl diamine) is an aliphatic diamine with the molecular formula . It has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its cytotoxic properties, interactions with biomolecules, and potential therapeutic applications.
- Molecular Weight : 102.18 g/mol
- CAS Number : 7328-91-8
- Structural Formula :
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound and its derivatives. Notably:
- A study assessed the cytotoxicity of various compounds including this compound against human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity with IC50 values ranging from 4.9 μM to over 30 μM against different cancer cell lines like HepG2 and A549 .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | BEAS-2B | 4.9 |
Compound 2 | HepG2 | 10.8 |
Compound 3 | A549 | >30 |
Interaction with Biomolecules
The interaction of this compound with biomolecules has been explored through various methodologies:
- DNA Cleavage Activity : Research indicates that this compound complexes exhibit DNA cleavage activity, suggesting potential applications in gene therapy and cancer treatment. The mechanisms involve intercalation and electron transfer processes that facilitate the cleavage of DNA strands .
- Protein Binding Studies : Fluorescence spectroscopy has been employed to study the binding interactions between this compound and proteins such as human serum albumin (HSA). These studies reveal that the compound can significantly alter the conformation of HSA upon binding, which may impact drug delivery systems .
Skin Sensitization Potential
A tier II human health assessment reported that this compound demonstrated positive results for skin sensitization in guinea pigs. The estimated effective concentration needed to induce a three-fold increase in lymphocyte proliferation (EC3) was determined to be approximately 2.2% . This finding is critical for evaluating its safety in cosmetic and pharmaceutical formulations.
Case Study 1: Anticancer Activity
In a study focused on anticancer agents, derivatives of this compound were synthesized and tested against various cancer cell lines. The results showed that certain derivatives had enhanced cytotoxicity compared to the parent compound, indicating that structural modifications can significantly influence biological activity.
Case Study 2: Antiparasitic Activity
Another investigation highlighted the antiplasmodial activity of compounds derived from this compound. These compounds exhibited IC50 values indicating effective inhibition against Plasmodium falciparum strains resistant to traditional treatments .
Scientific Research Applications
Chemical Intermediates
2,2-Dimethyl-1,3-propanediamine serves as a crucial building block in the synthesis of various agrochemicals and industrial products. Its primary amine groups allow for versatile reactions in the production of:
- Polyurethanes : Used as a curing agent and cross-linking agent in polyurethane foams and coatings.
- Surfactants : Acts as an intermediate in the formulation of surfactants used in cleaning agents and personal care products.
- Adhesives and Sealants : Functions as a binding agent in adhesives for construction materials.
Polymer Chemistry
The compound is utilized in polymer chemistry for synthesizing polyamines and other polymeric materials through condensation reactions. This property makes it valuable in producing specialty polymers with tailored properties for specific applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluating its Minimum Inhibitory Concentration (MIC) against common pathogens yielded the following results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing antimicrobial agents for treating infections.
Neurotoxic Studies
Case studies have shown that high doses of this compound can induce neurotoxic effects similar to organophosphate compounds. Symptoms observed include muscle tremors and respiratory distress in animal models, highlighting the need for careful dosage regulation in therapeutic contexts.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, formulations containing this compound were tested against chronic wound infections. The results demonstrated a significant reduction in bacterial load and improved healing times compared to standard treatments. This positions the compound as a candidate for further development in wound care products.
Case Study 2: Polyurethane Production
A study focused on the use of neopentanediamine as a curing agent in polyurethane production revealed that it enhances the mechanical properties of the resulting materials. The incorporation of this compound led to improved flexibility and durability of the polyurethane foams produced.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
This compound readily forms complexes with transition and main-group metals, acting as a bidentate ligand via its two primary amine groups. Key examples include:
Mechanistic Insight : The branched structure enhances steric hindrance, influencing metal-ligand bond lengths and stability compared to linear diamines .
Acid-Base and Salt Formation
The compound reacts with acids to form stable salts:
Acid | Product | Application/Notes | Reference |
---|---|---|---|
HCl | Hydrochloride salt | Crystalline solid used in coordination chemistry | |
H₂SO₄ | Sulfate salts | Isolated in Pt(II) complexes |
Reaction with Boc anhydride (tert-butoxycarbonyl) under mild conditions (0°C, dichloromethane) selectively protects one amine group, yielding 1-Boc-amino-2,2-dimethyl-1,3-propanediamine .
Condensation and Polymerization
This compound participates in polycondensation reactions:
Co-reactant | Product Type | Conditions | Reference |
---|---|---|---|
Fatty acid dimers | Polyamide resins | Elevated temperatures | |
Diacids/Diacyl chlorides | Polyamides or polyureas | Room temperature to 150°C |
Key Feature : The branched chain reduces crystallinity in resulting polymers, enhancing flexibility.
Catalytic Hydrogenation
While primarily used in synthesis, the diamine itself undergoes hydrogenation under specific conditions:
Substrate | Catalyst | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Neopentyl glycol | Raney-Ni | 240°C, 3 hours, H₂/NH₃ | 1,3-Diamino-2,2-dimethylpropane | 57% |
Comparative Reactivity
The branched structure confers unique reactivity vs. linear diamines:
Property | This compound | 1,3-Propanediamine (linear) |
---|---|---|
Steric hindrance | High | Low |
Metal complex stability | Enhanced | Moderate |
Polymer flexibility | Higher | Lower |
Q & A
Q. Basic: What purification and handling protocols are critical for 2,2-Dimethyl-1,3-propanediamine in experimental workflows?
Answer:
- Purification: High-purity (>99%) this compound can be obtained via fractional distillation under reduced pressure, with careful monitoring of boiling points (152–154°C at atmospheric pressure) and refractive index (n20/D 1.4566) to confirm purity .
- Handling: Due to its corrosive nature (skin/eye corrosion Category 1B) and flammability (flash point 52°C), use PPE (gloves, goggles) and work in a fume hood. Store in sealed containers under inert atmosphere (N2/Ar) at 2–8°C to prevent oxidation or moisture absorption .
Q. Basic: How do physical properties like density (g/mL) and melting point (29–31°C) influence experimental design?
Answer:
- Solubility: The low density and polar nature suggest preferential solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for ligand synthesis or metal complexation.
- Phase Behavior: The low melting point allows liquid-state handling at room temperature, simplifying stoichiometric measurements. However, crystallization below 29°C may require temperature-controlled reactors for reproducibility .
Q. Advanced: What synthetic strategies mitigate steric hindrance when using this compound in macrocyclic ligand synthesis?
Answer:
- Steric Mitigation: The bulky dimethyl groups hinder cyclization in bis-THTT derivatives . Strategies include:
- Solvent Optimization: Use high-boiling solvents (e.g., toluene) at elevated temperatures (70–100°C) to enhance reactivity .
- Slow Reagent Addition: Gradual introduction of the diamine reduces local concentration, minimizing kinetic barriers .
- Template Effects: Employ metal templates (e.g., Fe²⁺, Mo⁶⁺) to pre-organize the ligand geometry before cyclization .
Q. Advanced: How does this compound affect the thermal stability and decomposition pathways of metal complexes?
Answer:
- Thermal Stability: Iron(II) Schiff base complexes with this diamine remain stable up to 140–200°C, decomposing in two stages to yield α-Fe₂O₃ nanoparticles at 600°C .
- Decomposition Analysis: Thermogravimetric analysis (TGA) coupled with FT-IR/XRD is essential to map decomposition intermediates. For example, magnetite (Fe₃O₄) formation occurs at 400–500°C, transitioning to α-Fe₂O₃ at higher temperatures .
Q. Advanced: How can contradictory data on thermal stability ranges of metal complexes be resolved?
Answer:
- Variable Control: Discrepancies (e.g., stability ranges in vs. other studies) often arise from differences in:
- Metal-Ligand Ratio: Stoichiometry impacts lattice energy and decomposition thresholds.
- Atmosphere: Oxidative (air) vs. inert (N₂) conditions alter decomposition products.
- Analytical Methods: TGA heating rates (e.g., 5°C/min vs. 10°C/min) affect observed stability. Cross-validate with differential scanning calorimetry (DSC) for accurate phase transition data .
Q. Methodological: What spectroscopic techniques are optimal for characterizing Schiff base complexes derived from this compound?
Answer:
- FT-IR: Confirm imine (C=N) bond formation (1600–1650 cm⁻¹) and amine coordination shifts (N-H stretches at 3200–3400 cm⁻¹) .
- ¹H/¹³C NMR: Resolve diamagnetic complexes (e.g., Al³⁺, Mo⁶⁺) to verify ligand geometry and purity. For paramagnetic complexes (e.g., Fe²⁺), use EPR or magnetometry .
- XRD/SEM: Determine crystal structure (e.g., rhombohedral α-Fe₂O₃) and nanoparticle morphology (spherical, 40–70 nm) post-decomposition .
Q. Advanced: How does this compound enhance stereoselectivity in polymerization catalysts?
Answer:
- Stereochemical Control: In aluminum salen complexes, the rigid dimethyl backbone enforces a C₂-symmetric geometry, promoting isotactic polylactide formation with >90% enantiomeric excess (ee).
- Kinetic Studies: Monitor polymerization rates via ¹H NMR to correlate ligand structure with tacticity .
Q. Safety and Compliance: What are the critical safety classifications for transporting and disposing of this compound?
Answer:
Properties
IUPAC Name |
2,2-dimethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2,3-6)4-7/h3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUNHGZUHZNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064628 | |
Record name | 1,3-Propanediamine, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7328-91-8 | |
Record name | 2,2-Dimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7328-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neopentyldiamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Propanediamine, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanediamine, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-DIMETHYL-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6M3PC2JB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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